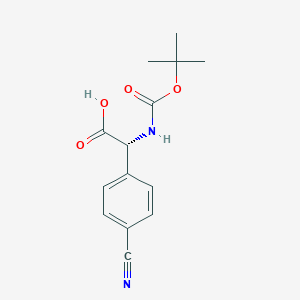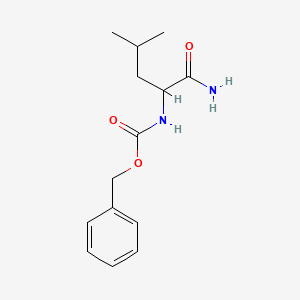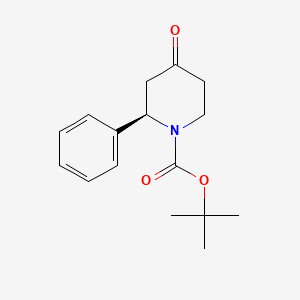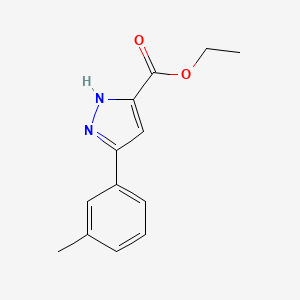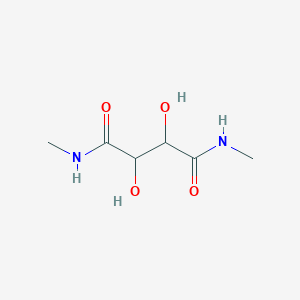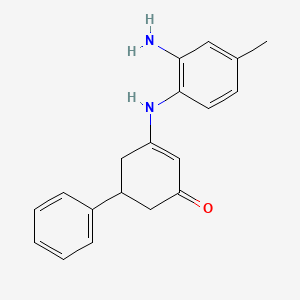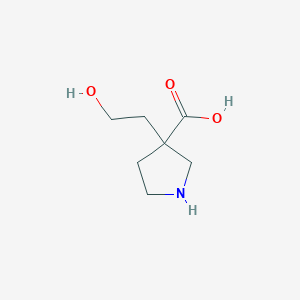
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid (3-HEP) is a naturally occurring carboxylic acid derived from the amino acid lysine. It is an important intermediate in the synthesis of many compounds and is used in many laboratory experiments. 3-HEP has a wide range of applications, including its use in drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of pharmaceutical drugs, organic compounds, and polymers. It is also used in the production of agrochemicals, dyes, and fragrances. In addition, 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is used in the synthesis of several neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is not yet fully understood. However, it is believed to act as a weak base, which helps to facilitate the formation of covalent bonds between molecules. 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid may also act as a proton donor, which helps to stabilize the structure of organic molecules.
Biochemical and Physiological Effects
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which plays an important role in the metabolism of neurotransmitters. In addition, 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid has been found to act as an antioxidant and to possess anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it can be synthesized in a variety of ways. In addition, 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is relatively non-toxic and has a low melting point, which makes it suitable for use in a wide range of experiments. However, 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is not very soluble in water, which can limit its usefulness in some experiments.
Direcciones Futuras
There are several potential future directions for 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid research. Further research into the mechanism of action of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid could lead to a better understanding of its biochemical and physiological effects. In addition, further research into the synthesis of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid could lead to the development of more efficient and cost-effective methods of production. Finally, research into the potential applications of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid could lead to the development of new drugs, agrochemicals, and other compounds.
Métodos De Síntesis
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is synthesized through the condensation of lysine and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. This reaction produces a mixture of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid and its isomer, 3-(2-hydroxy-propyl)-pyrrolidine-3-carboxylic acid (3-HPP). The two compounds are then separated by chromatography.
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-4-2-7(6(10)11)1-3-8-5-7/h8-9H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPSOSWSRLJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)

